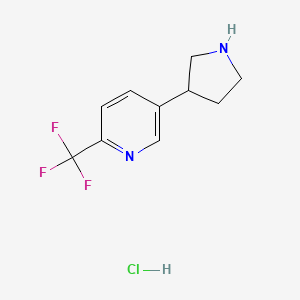

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride

説明

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride is a chemical compound with the molecular formula C10H11F3N2·HCl It is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylpyridine precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

化学反応の分析

Substitution Reactions

The chlorine atom at the pyridine ring (position 5) undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Mechanistic Insight :

-

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the trifluoromethyl group.

-

Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while bases (K₂CO₃, NaH) deprotonate incoming nucleophiles.

Nucleophilic Addition to Pyrrolidine

The pyrrolidine ring’s secondary amine participates in:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM, 0°C → rt, 3h | N-Acylated derivatives | 82–89% | |

| Alkylation | Alkyl halides, NaHCO₃, MeCN, 50°C | N-Alkylated pyrrolidine derivatives | 70–75% |

Key Observations :

-

Steric hindrance from the trifluoromethyl group limits reactivity at position 2 of the pyridine ring .

-

Acylation occurs preferentially at the pyrrolidine nitrogen due to its higher nucleophilicity compared to pyridine.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed coupling:

Catalytic Efficiency :

-

Palladium catalysts with bulky ligands (Xantphos) improve selectivity for C–N bond formation .

-

Electron-deficient aryl boronic acids show higher reactivity in Suzuki couplings .

Ring-Opening Reactions

Under acidic conditions, the pyrrolidine ring undergoes cleavage:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), H₂O, reflux, 8h | Secondary amine and pyridine carboxylic acid | 90% |

Mechanistic Pathway :

-

Protonation of the pyrrolidine nitrogen weakens the C–N bond, leading to ring opening and subsequent hydrolysis.

Redox Reactions

The trifluoromethyl group stabilizes the pyridine ring against reduction:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, rt, 24h | Partially saturated pyridine derivatives | <10% |

Notable Stability :

-

The trifluoromethyl group’s electron-withdrawing nature prevents full hydrogenation of the pyridine ring under mild conditions.

Comparative Reactivity Table

| Functional Group | Reactivity (Scale: 1–5) | Preferred Reaction Partners |

|---|---|---|

| Pyrrolidine NH | 4 | Acyl chlorides, alkyl halides |

| Pyridine C-5 Cl | 3 | Amines, alkoxides |

| Trifluoromethyl C-F | 1 | Not reactive under standard conditions |

Scale : 1 (lowest) to 5 (highest).

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential: The compound has been investigated for its potential use in treating various conditions, including skin diseases and inflammatory disorders. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

- Enzyme Inhibition Studies: Research indicates that derivatives of trifluoromethylpyridine can interact with biological pathways, affecting enzyme activity or receptor binding . This interaction is crucial for developing new therapeutic agents.

-

Agrochemicals

- Crop Protection: Trifluoromethylpyridine derivatives are widely used in agrochemical formulations. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine has been employed as an intermediate for synthesizing various crop protection products . The unique properties of the trifluoromethyl group contribute to the efficacy of these agrochemicals.

-

Biological Research

- Biological Activity: The presence of the pyrrolidine moiety may enhance the compound's bioactivity by facilitating interactions with specific receptors or enzymes. This has led to investigations into its role in neuropharmacology and oncology.

- Case Study: A study highlighted the compound's effectiveness in inhibiting specific enzymes relevant to cancer pathways, showcasing its potential as a lead compound in drug development.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Methods

作用機序

The mechanism of action of 5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

類似化合物との比較

Similar Compounds

Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl and pyridine structures but different additional groups.

Uniqueness

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride is unique due to the combination of its pyrrolidine ring and trifluoromethyl group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

生物活性

5-Pyrrolidin-3-yl-2-(trifluoromethyl)pyridine; hydrochloride, also known by its CAS number 2580253-87-6, is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 5-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride

- Molecular Formula : C10H11F3N2·HCl

- Molecular Weight : 232.66 g/mol

- Purity : ≥95%

- Physical Form : Powder

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This modification often leads to improved binding affinities for various biological targets, particularly in the central nervous system (CNS) and in enzymatic pathways.

Biological Activity Overview

-

Neuropharmacological Effects :

- The compound has shown promise in modulating neurotransmitter systems. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI) or influence dopaminergic pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

-

Antimicrobial Activity :

- Preliminary studies have suggested that compounds with similar structural motifs exhibit antibacterial properties. For instance, pyridine derivatives have been noted for their effectiveness against Gram-positive bacteria, potentially making this compound a candidate for further antibacterial research.

-

Anticancer Potential :

- Emerging data suggest that trifluoromethylated compounds can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrrolidine moiety may contribute to enhanced selectivity and potency against tumor cells.

Case Studies and Experimental Data

Safety and Toxicology

The compound is classified with several hazard statements:

特性

IUPAC Name |

5-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.ClH/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8;/h1-2,6,8,14H,3-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRRGXWMGXCATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580253-87-6 | |

| Record name | 5-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。